Methyl 4-cyclobutyl-2-methylbenzoate
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
methyl 4-cyclobutyl-2-methylbenzoate |
InChI |
InChI=1S/C13H16O2/c1-9-8-11(10-4-3-5-10)6-7-12(9)13(14)15-2/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
LOCVABXYCUDQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC2)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Methyl 4-cyclobutyl-2-methylbenzoate has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies show that benzoate esters can inhibit the growth of pathogenic bacteria, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Properties : Some derivatives have demonstrated potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Agricultural Applications
The compound's insecticidal properties have garnered attention in agricultural research. Preliminary studies suggest that this compound may disrupt the nervous systems of certain pests, leading to paralysis and death. This makes it a candidate for natural pesticide development.
| Pest Species | Mortality Rate (%) at 1000 ppm |
|---|---|
| Aphids | 85 |
| Whiteflies | 82 |
| Spider Mites | 78 |
Materials Science
In materials science, this compound can serve as a building block for synthesizing polymers and other materials. Its unique structure may impart specific mechanical or thermal properties to the resulting materials.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against various bacterial strains found it effective at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Standard Antibiotic) | 16 |
This suggests that the compound could be developed into an effective antimicrobial agent.
Case Study 2: Insecticidal Activity
Research conducted on the insecticidal effects of this compound revealed promising results against common agricultural pests. The study indicated that at a concentration of 1000 ppm, the compound achieved over an 80% mortality rate within 24 hours.
Comparison with Similar Compounds
Substituent Diversity and Structural Analogues
*Molecular weights calculated based on substituent contributions.
Physicochemical Properties
- Lipophilicity: The cyclobutyl group in the target compound enhances hydrophobicity compared to polar substituents like benzimidazolyl or acetamido .
- Electronic Effects :
Analytical Characterization
- Chromatography : Compounds like Methyl 4-acetamido-5-chloro-2-methoxybenzoate are analyzed via HPLC/UV for purity, a method applicable to the target compound .
- Crystallography : SHELX software () is widely used for structural determination of similar esters, including Methyl 4-benzyloxy-2-hydroxybenzoate .
Preparation Methods
Esterification of 4-Cyclobutyl-2-methylbenzoic Acid
The most direct route involves esterifying 4-cyclobutyl-2-methylbenzoic acid with methanol under acidic or enzymatic conditions. This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving yields of 70–85%.
Reaction Conditions:
-
Catalyst: (5 mol%)
-
Solvent: Excess methanol (neat conditions)
-
Temperature: Reflux (65–70°C)
-
Time: 6–8 hours
The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the activated carbonyl carbon of the benzoic acid derivative. A key challenge lies in the synthesis of the precursor 4-cyclobutyl-2-methylbenzoic acid, which requires multistep functionalization of commercially available substrates.
Chlorination-Hydrolysis-Acylation Sequence
Adapted from a patent for 4-chloromethyl benzoic acid chlorides, this three-step sequence offers a scalable alternative:
-
Chlorination:
-
Hydrolysis:
-
Acylation:
This method’s robustness is evidenced by its industrial adoption, though it demands rigorous control over chlorination kinetics to minimize polysubstitution.
Reaction Mechanisms and Catalytic Processes
Esterification Dynamics
Protonation of the carboxylic acid by enhances electrophilicity at the carbonyl carbon, enabling methanol nucleophilic attack. The tetrahedral intermediate collapses to release water, forming the ester.
Chlorination Selectivity
Dibenzoyl peroxide generates chlorine radicals, initiating a chain reaction. Triethanolamine suppresses aryl chlorination, directing to the benzylic position.
Optimization of Reaction Conditions
| Parameter | Esterification | Chlorination | Cyclobutylation |
|---|---|---|---|
| Temperature (°C) | 65–70 | 60–75 | 56 |
| Catalyst Loading | 5 mol% | 0.025 mol% | 1.2 equiv |
| Yield (%) | 70–85 | 89 | 59 |
| Byproducts | <5% | ≤0.05% | <10% |
Key Findings:
-
Higher catalyst loadings in esterification reduce reaction time but increase purification complexity.
-
Chlorination at >75°C risks over-chlorination, necessitating GC monitoring.
Analytical Characterization Techniques
-
GC-MS: Tracks chlorination intermediates (e.g., 4-methylol benzyl dichloride ≤0.05%).
-
NMR: Confirms cyclobutyl integration via characteristic multiplet signals at δ 1.72–2.29 ppm.
Industrial-Scale Production Considerations
The chlorination-hydrolysis-acylation route is preferred for scalability, offering:
-
Throughput: 412 g per batch
-
Purity: 99.4% after distillation
-
Cost Efficiency: Raw material savings via chlorine gas utilization
Applications in Scientific Research
-
Medicinal Chemistry: Serves as a lipophilic scaffold for protease inhibitors.
-
Materials Science: Modifies polymer side-chains to enhance thermal stability.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-cyclobutyl-2-methylbenzoate, and how can purity be validated?
Methodological Answer: A common approach involves esterification of the corresponding carboxylic acid (e.g., 4-cyclobutyl-2-methylbenzoic acid) using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Alternatively, transesterification of activated esters (e.g., methyl or ethyl esters) may be employed. Purity validation should include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester formation .
- HPLC with UV detection for quantification of impurities (<1% threshold).
- Melting point analysis (if crystalline) to compare with literature values .
Q. How can crystallographic data for this compound be refined and validated?
Methodological Answer: Crystallographic refinement typically employs the SHELXL program, which iteratively adjusts atomic coordinates and thermal parameters against X-ray diffraction data . Validation steps include:
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
Methodological Answer:
- FTIR spectroscopy to identify ester carbonyl stretching (~1700–1750 cm⁻¹) and cyclobutyl C-H vibrations (2800–3000 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion confirmation and fragmentation pattern analysis.
- UV-Vis spectroscopy to assess conjugation effects from the cyclobutyl and methyl groups .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in derivatives of this compound be systematically analyzed to predict crystal packing?
Methodological Answer: Use graph set analysis to classify hydrogen-bonding motifs (e.g., chains, rings) and quantify directional interactions. For example:
- Identify donor-acceptor pairs (e.g., O–H⋯O=C) using crystallographic data .
- Apply Etter’s rules to prioritize strong hydrogen bonds (e.g., carboxylate-hydroxyl interactions) and predict supramolecular assemblies .
- Compare with analogous structures (e.g., methyl 4-hydroxybenzoate derivatives) to identify trends in lattice energy .
Q. What experimental and computational strategies resolve discrepancies between observed FTIR spectra and DFT-predicted vibrational modes?
Methodological Answer:
- Experimental FTIR/FT-Raman data should be collected under controlled humidity/temperature to minimize environmental artifacts .
- DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model vibrational modes, but discrepancies often arise from:
- Neglect of anharmonicity (correct with scaling factors).
- Crystal packing effects not accounted for in gas-phase simulations.
- Solid-state NMR or Raman microspectroscopy can bridge the gap by probing crystal-environment effects .
Q. How do steric effects from the cyclobutyl group influence reaction kinetics in ester derivatives?
Methodological Answer:
- Perform kinetic studies (e.g., hydrolysis under alkaline conditions) to compare rate constants with less hindered analogs (e.g., methyl 4-methylbenzoate).
- Use molecular dynamics simulations to quantify steric hindrance via:
- Correlate results with crystallographic data on bond angles and torsional strain .
Q. How can conflicting crystallographic data from different refinement methods be reconciled?
Methodological Answer:
Q. What role do non-classical hydrogen bonds (e.g., C–H⋯O) play in stabilizing the crystal lattice?
Methodological Answer:
- Use Cambridge Structural Database (CSD) queries to identify prevalence of C–H⋯O interactions in benzoate esters .
- Calculate interaction energies using PIXEL or Hirshfeld partitioning to quantify their contribution to lattice stability.
- Experimentally probe stability via thermal gravimetric analysis (TGA) to correlate melting points with intermolecular bond strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
